REACTION_CXSMILES
|
[C:1]([Cl:6])(=[O:5])[C:2](Cl)=[O:3].[CH3:7][S:8][C:9]1(C([O-])=O)OC[N:11]=[N:10]1.[K+]>C1C=CC=CC=1.[Hg]>[CH3:7][S:8][C:9]1[O:3][C:2]([C:1]([Cl:6])=[O:5])=[N:11][N:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.57 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
potassium 5-methylthio-1,3,4-oxadiazole-5-carboxylate
|
Quantity
|
3.96 g
|
Type
|
reactant
|
Smiles
|
CSC1(N=NCO1)C(=O)[O-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Hg]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Type
|
WAIT
|
Details
|
left the acid chloride
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Type
|
CUSTOM
|
Details
|
gave 1.86 g
|
Name
|
|
Type
|
|
Smiles
|
CSC1=NN=C(O1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |